Tribenzo(a,c,j)naphthacene
CAS No.: 215-96-3
Cat. No.: VC18410287
Molecular Formula: C30H18
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215-96-3 |
|---|---|
| Molecular Formula | C30H18 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | heptacyclo[16.12.0.03,16.04,9.010,15.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
| Standard InChI | InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H |
| Standard InChI Key | SSUTVLAUGWQSDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C4C=C32)C6=CC=CC=C6C7=CC=CC=C75 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Tribenzo(a,c,j)naphthacene belongs to the class of extended PAHs, featuring a naphthacene backbone (a four-fused benzene ring system) with three additional benzo rings fused at the a, c, and j positions . This arrangement creates a highly conjugated -system, contributing to its stability and electronic properties. The IUPAC name, Tribenzo[a,c,j]tetracene, reflects the tetracene (naphthacene) core and the positions of benzo annulations .
The compound’s structural complexity is evident in its saddle-shaped conformation, as observed in X-ray crystallography studies . Steric hindrance between adjacent hydrogen atoms induces contortions in the outer benzene rings, resulting in dihedral angles of 32.2–37.3° between the central naphthalene unit and peripheral groups . This non-planar geometry influences its packing behavior in the solid state, where molecules form -dimers with overlapping aromatic surfaces .
Physicochemical Properties
Key physicochemical parameters for Tribenzo(a,c,j)naphthacene include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 378.47 g/mol | |
| Density | 1.286 g/cm³ | |
| Boiling Point | 677°C at 760 mmHg | |
| Flash Point | 360.6°C | |
| Vapor Pressure | mmHg at 25°C | |
| LogP (Octanol-Water) | 8.61 |
The high logP value indicates extreme hydrophobicity, typical of large PAHs, while the low vapor pressure suggests limited volatility at ambient conditions .
Synthesis and Structural Elucidation
Synthetic Routes
Tribenzo(a,c,j)naphthacene is synthesized via Scholl-type oxidative cyclodehydrogenation reactions. A representative pathway involves:
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Precursor Preparation: Starting with fluorinated dibenzoterrylene derivatives (e.g., compound 13 in ), which are subjected to controlled oxidative conditions.
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Cyclization: Using FeCl₃ or related Lewis acids to promote intramolecular C–C bond formation at reactive ortho and para positions relative to fluorine substituents .
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Purification: Column chromatography isolates the target compound from incompletely cyclized byproducts .
Yields for this process range from 57% to 78%, depending on reaction time and substituent effects . Prolonged reaction times (>12 hours) risk over-oxidation, generating undesired byproducts with altered absorption profiles .
Conformational Dynamics
Density functional theory (DFT) calculations reveal five possible conformers for Tribenzo(a,c,j)naphthacene derivatives, differing in the twisting (cis or trans) of outer naphthalene rings relative to the core . The cAA conformer (C₂-symmetric) is energetically favored, being 3.03–24.65 kJ/mol more stable than alternatives . In solution, rapid interconversion between conformers occurs, but crystal packing forces lock molecules into specific geometries, as seen in X-ray structures .
Spectral Characterization and Stability
Spectroscopic Data
Tribenzo(a,c,j)naphthacene exhibits distinct spectral features:
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UV-Vis: Absorption maxima in the visible range (450–600 nm) due to extended conjugation .
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NMR: NMR spectra show downfield-shifted aromatic protons (δ 8.5–9.0 ppm) and splitting patterns indicative of magnetic anisotropy .
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Mass Spectrometry: Molecular ion peak at m/z 378.141 (M⁺), consistent with its exact mass .
Thermal and Oxidative Stability
Applications in Materials Science
Organic Electronics
The saddle-shaped geometry of Tribenzo(a,c,j)naphthacene enables unique charge-transport properties. In thin-film transistors, its contorted structure reduces - stacking distances, enhancing hole mobility () to ~0.1 cm²/V·s . Fluorinated derivatives show improved stability against photooxidation, making them candidates for organic photovoltaic (OPV) active layers .
Nanocarbon Precursors
Recent advances utilize Tribenzo(a,c,j)naphthacene as a building block for graphene nanoribbons (GNRs). Site-selective [2 + 2 + n] cycloadditions at its bay regions enable the synthesis of alkynylated PAHs, which undergo further cross-coupling to form extended nanocarbons .
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